molecular formula C9H9N3O3 B3145668 1,3-Dimethylpyrido[2,3-D]pyrimidine-2,4,7(1H,3H,8H)-trione CAS No. 57821-20-2

1,3-Dimethylpyrido[2,3-D]pyrimidine-2,4,7(1H,3H,8H)-trione

Cat. No.: B3145668
CAS No.: 57821-20-2
M. Wt: 207.19 g/mol
InChI Key: MZSMTESRSYIVBH-UHFFFAOYSA-N
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Description

1,3-Dimethylpyrido[2,3-D]pyrimidine-2,4,7(1H,3H,8H)-trione is a heterocyclic compound with the molecular formula C9H9N3O2. This compound is part of the pyrido[2,3-D]pyrimidine family, which is known for its diverse biological activities and applications in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Dimethylpyrido[2,3-D]pyrimidine-2,4,7(1H,3H,8H)-trione typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2,4-diaminopyrimidine with acetoacetic ester in the presence of a base, followed by cyclization and methylation steps .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions

1,3-Dimethylpyrido[2,3-D]pyrimidine-2,4,7(1H,3H,8H)-trione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1,3-Dimethylpyrido[2,3-D]pyrimidine-2,4,7(1H,3H,8H)-trione has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1,3-Dimethylpyrido[2,3-D]pyrimidine-2,4,7(1H,3H,8H)-trione involves its interaction with specific molecular targets, such as enzymes or receptors. It can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. The compound may also interact with DNA or RNA, affecting gene expression and cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,3-Dimethylpyrido[2,3-D]pyrimidine-2,4,7(1H,3H,8H)-trione is unique due to its specific substitution pattern and the presence of three nitrogen atoms in the heterocyclic ring. This structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .

Properties

IUPAC Name

1,3-dimethyl-8H-pyrido[2,3-d]pyrimidine-2,4,7-trione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3O3/c1-11-7-5(3-4-6(13)10-7)8(14)12(2)9(11)15/h3-4H,1-2H3,(H,10,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZSMTESRSYIVBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=CC(=O)N2)C(=O)N(C1=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30312264
Record name 1,3-Dimethylpyrido[2,3-d]pyrimidine-2,4,7(1H,3H,8H)-trione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30312264
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57821-20-2
Record name NSC251949
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=251949
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1,3-Dimethylpyrido[2,3-d]pyrimidine-2,4,7(1H,3H,8H)-trione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30312264
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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